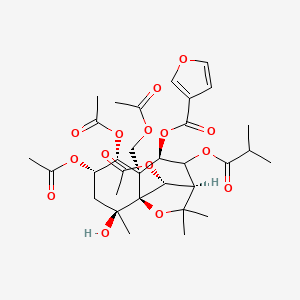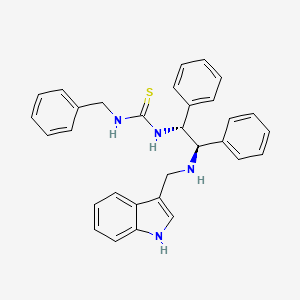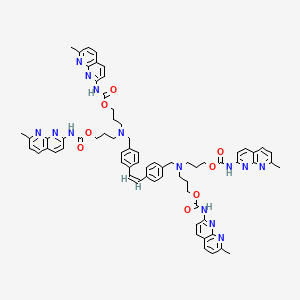
Anrikefon (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:
Initial Synthesis: The core structure is synthesized through a series of reactions involving amino acids and peptide coupling agents.
Functionalization: Introduction of functional groups such as acetyl groups to form the acetate derivative.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity
Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Anrikefon (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, impacting the overall structure and function.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the acetate group, reverting the compound to its original form
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anrikefon (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and to develop new analgesics.
Biology: Helps in understanding the biological pathways involving kappa opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
Wirkmechanismus
Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .
Vergleich Mit ähnlichen Verbindungen
Anrikefon (acetate) is unique due to its specific interaction with the kappa opioid receptor. Similar compounds include:
U50488: Another kappa opioid receptor agonist with similar analgesic properties.
Nalfurafine: Used in the treatment of pruritus and also targets the kappa opioid receptor.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with hallucinogenic properties
These compounds share similar mechanisms of action but differ in their specific applications and effects.
Eigenschaften
Molekularformel |
C41H61N7O7 |
|---|---|
Molekulargewicht |
764.0 g/mol |
IUPAC-Name |
acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1 |
InChI-Schlüssel |
HHHGOGUNHJGVTN-BBOJDXSOSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)





